Product packaging for 1-(2-bromocyclopropyl)-2-fluorobenzene(Cat. No.:CAS No. 1860908-09-3)

1-(2-bromocyclopropyl)-2-fluorobenzene

Cat. No.: B6203710
CAS No.: 1860908-09-3
M. Wt: 215.06 g/mol
InChI Key: QYOBQKVDLFQBBY-UHFFFAOYSA-N
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Description

1-(2-Bromocyclopropyl)-2-fluorobenzene ( 1860908-09-3) is a valuable halogenated aromatic building block with the molecular formula C 9 H 8 BrF and a molecular weight of 215.06 g/mol . Its structure, featuring a fluorinated benzene ring fused to a brominated cyclopropane ring, makes it a versatile intermediate for exploring novel chemical reactions and synthesizing complex molecular architectures in organic chemistry and drug discovery . The presence of both a bromine atom on the strained cyclopropane ring and a fluorine atom on the benzene ring provides multiple, differentially reactive sites for selective functionalization . This allows researchers to employ this compound in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck reactions), to form new carbon-carbon bonds . The fluorine atom can subtly alter the electronic properties and reactivity of the aromatic ring, which is crucial for advancing synthetic methodologies and for studying structure-activity relationships in medicinal chemistry . This compound is supplied for the purpose of creating libraries of novel compounds for screening potential biological activity . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . For laboratory safety, please refer to the associated Safety Data Sheet. Global sourcing is available, with various pack sizes offered to meet your research needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1860908-09-3

Molecular Formula

C9H8BrF

Molecular Weight

215.06 g/mol

IUPAC Name

1-(2-bromocyclopropyl)-2-fluorobenzene

InChI

InChI=1S/C9H8BrF/c10-8-5-7(8)6-3-1-2-4-9(6)11/h1-4,7-8H,5H2

InChI Key

QYOBQKVDLFQBBY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1Br)C2=CC=CC=C2F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 2 Bromocyclopropyl 2 Fluorobenzene

Strategies for the Construction of Substituted Cyclopropane (B1198618) Scaffolds

The formation of the 2-bromocyclopropane moiety is a critical step in the synthesis of the target molecule. This can be achieved through direct cyclopropanation of a suitable olefin or by post-cyclopropanation modification of a pre-existing cyclopropane ring.

Cyclopropanation Reactions

Cyclopropanation reactions involve the addition of a carbene or carbenoid to an alkene. For the synthesis of a 2-bromocyclopropane, this can be approached by either cyclopropanating a bromo-substituted alkene or by using a brominated carbene equivalent.

One of the most common methods for cyclopropanation is the Simmons-Smith reaction, which typically involves the reaction of an alkene with diiodomethane and a zinc-copper couple to form a cyclopropane. wpmucdn.com Modifications of this reaction can be employed to introduce a bromine atom. For instance, using a bromoform (CHBr3) or dibromomethane (CH2Br2) in the presence of a strong base can generate a dihalocarbene that adds to an alkene. rsc.org

Recent advances in biocatalysis have also shown promise in the stereoselective synthesis of fluorinated cyclopropanes, a methodology that could potentially be adapted for brominated analogs. wpmucdn.com The use of engineered heme-containing proteins can catalyze cyclopropanation with high activity and stereoselectivity, offering a greener alternative to traditional organometallic catalysts. wpmucdn.com

A summary of common cyclopropanation approaches is presented in Table 1.

Method Reagents Key Features Reference
Simmons-Smith ReactionCH₂I₂, Zn-Cu coupleForms a cyclopropane from an alkene. Can be modified for brominated analogs. wpmucdn.com
Dihalocarbene AdditionCHBr₃, Strong Base (e.g., KOH)Generates a dibromocarbene that adds to an alkene. rsc.org
Biocatalytic CyclopropanationEngineered Heme Proteins, Diazo CompoundsHigh activity and stereoselectivity. Environmentally friendly. wpmucdn.com

Ring-Forming Transformations for Bromocyclopropanes

An alternative to direct cyclopropanation is the formation of the bromocyclopropane (B120050) ring through intramolecular cyclization reactions. These methods typically start with an acyclic precursor containing appropriately positioned leaving groups.

One such strategy involves the Michael-initiated ring closure (MIRC). rsc.org For example, the reaction of an α,β-unsaturated compound with a brominated nucleophile can lead to a cyclized product. rsc.org A highly diastereoselective cyclopropanation can be achieved through a 1,6-addition/substitution sequence, which has been shown to have broad functional group tolerance. researchgate.net

Formal nucleophilic substitution of existing bromocyclopropanes can also be used to introduce other functionalities, although this does not directly form the bromocyclopropane ring itself. This reaction proceeds through a dehydrohalogenation to a cyclopropene (B1174273) intermediate, followed by the addition of a nucleophile. acs.orgacs.org The diastereoselectivity of this addition can be controlled by steric factors or by the directing effect of functional groups. acs.org

Approaches to the Introduction and Functionalization of the Fluorinated Benzene (B151609) Ring

The 2-fluorophenyl moiety of the target molecule can be introduced either by starting with a pre-fluorinated precursor or by fluorinating an aromatic ring at a later stage in the synthesis.

Fluorination Methodologies in Aromatic Systems

Direct C-H fluorination of aromatic rings is a challenging transformation. However, recent advances have made this more feasible. Electrophilic fluorinating agents are commonly used for this purpose. ugr.es

The choice of fluorinating agent and reaction conditions is crucial for achieving the desired regioselectivity. The development of new catalytic systems continues to expand the scope and applicability of direct aromatic fluorination.

Precursor Design for ortho-Bromofluorobenzene Derivatization

A more common and often more controlled approach is to start with a commercially available or readily synthesized ortho-substituted benzene derivative, such as 1-bromo-2-fluorobenzene (B92463). nih.gov This precursor can then be further functionalized to enable coupling with the cyclopropyl (B3062369) fragment.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this method, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The fluorine atom itself can act as a directing group, facilitating lithiation at the position ortho to it. researchgate.netsemanticscholar.org This allows for the introduction of various electrophiles, which can then be used in subsequent coupling reactions. For instance, the generated aryllithium species can be reacted with a boronic ester to create a precursor for a Suzuki coupling. researchgate.net

The reaction of o-bromofluorobenzene with magnesium can generate a Grignard reagent, which is another common precursor for cross-coupling reactions. stackexchange.comechemi.comstackexchange.com

Key Coupling Reactions for the Cyclopropyl-Aryl Linkage Formation

The final and crucial step in many synthetic routes to 1-(2-bromocyclopropyl)-2-fluorobenzene is the formation of the C-C bond between the cyclopropyl and the phenyl rings. Several modern cross-coupling reactions are well-suited for this purpose.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. ugr.esorganic-chemistry.orgnih.gov In the context of synthesizing the target molecule, this could involve the coupling of a 2-bromocyclopropylboronic acid or ester with 1-bromo-2-fluorobenzene. The synthesis of cyclopropylboronic esters is a key prerequisite for this approach. researchgate.netorganic-chemistry.orgnih.govresearchgate.netstrath.ac.uk

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that joins an organozinc compound with an organohalide. nih.gov This could involve the reaction of a 2-bromocyclopropylzinc halide with 1-bromo-2-fluorobenzene.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. organic-chemistry.orgwikipedia.orgacsgcipr.orgnih.govyoutube.com While not directly applicable for the C-C bond formation in the target molecule, related palladium-catalyzed cross-coupling methodologies are highly relevant.

A comparison of these key coupling reactions is provided in Table 2.

Coupling Reaction Cyclopropyl Reagent Aryl Reagent Catalyst Key Features References
Suzuki-Miyaura2-Bromocyclopropylboronic acid/ester1-Bromo-2-fluorobenzenePalladiumMild reaction conditions, high functional group tolerance, commercially available reagents. ugr.esorganic-chemistry.orgnih.gov
Negishi2-Bromocyclopropylzinc halide1-Bromo-2-fluorobenzenePalladium or NickelHigh reactivity of organozinc reagents, often proceeds under mild conditions. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For the synthesis of this compound, these methods would typically involve the coupling of a 2-fluorophenyl metallic or organometallic species with a bromocyclopropane derivative, or a cyclopropyl metallic species with a 2-fluorophenyl halide.

The Suzuki-Miyaura coupling reaction, which traditionally involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, represents a versatile method for the synthesis of the target molecule. yonedalabs.com A plausible Suzuki-Miyaura approach for this compound could involve the reaction of 2-fluorophenylboronic acid with a suitable 1,2-dihalocyclopropane or the coupling of a cyclopropylboronic acid derivative with 1-bromo-2-fluorobenzene.

A potential route involves the use of potassium cyclopropyl trifluoroborates, which can undergo Suzuki-Miyaura cross-coupling reactions with aryl bromides. nih.gov This would entail the synthesis of a 2-bromocyclopropyltrifluoroborate and its subsequent coupling with 2-fluorophenylboronic acid. The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂ or Pd(PPh₃)₄, in the presence of a base.

Reactant 1Reactant 2CatalystBaseSolventProduct
2-Fluorophenylboronic acid1,2-DibromocyclopropanePd(PPh₃)₄K₂CO₃Toluene/H₂OThis compound
Potassium (2-bromocyclopropyl)trifluoroborate1-Bromo-2-fluorobenzenePd(OAc)₂ / SPhosCs₂CO₃DioxaneThis compound

The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. organic-chemistry.org This methodology is known for its high functional group tolerance and reactivity. The synthesis of this compound via a Negishi coupling could be envisioned through two primary pathways: the reaction of a 2-fluorophenylzinc halide with a 1,2-dibromocyclopropane, or the coupling of a 2-bromocyclopropylzinc halide with 1-bromo-2-fluorobenzene.

The preparation of the required organozinc reagents is a critical step. routledge.com For instance, 2-fluorophenylzinc chloride can be prepared from 1-bromo-2-fluorobenzene via lithium-halogen exchange followed by transmetalation with zinc chloride. Similarly, a 2-bromocyclopropylzinc halide can be generated from the corresponding bromocyclopropane. The subsequent cross-coupling is typically catalyzed by a palladium complex, such as Pd(dba)₂ with a phosphine ligand. organic-chemistry.orgnih.gov

Organozinc ReagentOrganic HalideCatalystLigandSolventProduct
2-Fluorophenylzinc chloride1,2-DibromocyclopropanePd₂(dba)₃SPhosTHFThis compound
(2-Bromocyclopropyl)zinc bromide1-Bromo-2-fluorobenzenePd(OAc)₂XPhosDioxaneThis compound

Other transition-metal-catalyzed cross-coupling reactions could also be employed for the synthesis of this compound. For instance, a Kumada-type coupling involving a Grignard reagent could be adapted. This would involve the reaction of a 2-fluorophenyl Grignard reagent with a 1,2-dibromocyclopropane, catalyzed by a nickel or palladium complex. However, the high reactivity of Grignard reagents can sometimes lead to side reactions.

Organometallic Routes to Carbon-Carbon Bond Formation

Organometallic routes offer alternative pathways for the construction of the C-C bond between the aryl and cyclopropyl groups, often involving the reaction of a pre-formed organometallic reagent with an electrophile.

A plausible synthetic route involves the initial formation of a gem-dibromocyclopropane, followed by selective reduction to the monobrominated species. For example, the cyclopropanation of 2-fluorostyrene (B1345600) with bromoform (CHBr₃) in the presence of a strong base would yield 1,1-dibromo-2-(2-fluorophenyl)cyclopropane. Subsequent selective hydrodehalogenation of this intermediate can be achieved using a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium compound as a catalyst. This method allows for the controlled reduction of one bromine atom.

A similar strategy has been reported for the synthesis of the analogous 1-(2-bromocyclopropyl)-4-fluorobenzene from 1-(2,2-dibromocyclopropyl)-4-fluorobenzene. rwth-aachen.de

Starting MaterialReagentsIntermediateReducing AgentProduct
2-FluorostyreneCHBr₃, KOt-Bu1,1-Dibromo-2-(2-fluorophenyl)cyclopropaneEtMgBr, Ti(OiPr)₄This compound

Lithium-halogen exchange is a powerful method for the generation of organolithium species, which are highly reactive nucleophiles. wikipedia.orgharvard.edu In the context of synthesizing this compound, this process could be applied to a gem-dibromocyclopropane intermediate.

Starting from 1,1-dibromo-2-(2-fluorophenyl)cyclopropane, treatment with an alkyllithium reagent, such as n-butyllithium, at low temperatures can induce a selective lithium-halogen exchange. The resulting cyclopropyllithium species can then be quenched with an electrophile. For the synthesis of the target molecule, a proton source would be used to quench the organolithium intermediate, affording this compound. The stereochemistry of the resulting product may be influenced by the reaction conditions and the nature of the quenching agent.

Starting MaterialReagentIntermediateQuenching AgentProduct
1,1-Dibromo-2-(2-fluorophenyl)cyclopropanen-Butyllithium1-Bromo-1-lithio-2-(2-fluorophenyl)cyclopropaneH₂OThis compound

Stereoselective Synthesis of the Cyclopropyl Moiety in this compound

Achieving stereochemical control during the formation of the cyclopropane ring is paramount, as the relative and absolute configuration of the substituents significantly influences the molecule's biological and physical properties. The synthesis of this compound involves creating two stereocenters on the cyclopropane ring, necessitating either diastereoselective or enantioselective approaches.

Diastereoselective synthesis aims to control the relative configuration of stereocenters. For the target molecule, this involves controlling the cis/trans relationship between the 2-fluorophenyl group and the bromine atom. A common strategy for cyclopropanation is the addition of a carbene or carbene equivalent to an alkene. In a hypothetical synthesis, this would involve the reaction of 2-fluorostyrene with a bromocarbene source.

The diastereoselectivity of such additions can be influenced by several factors:

Steric Control: The incoming carbene will typically approach the alkene from the less sterically hindered face, which can favor the formation of one diastereomer over the other.

Directing Groups: Functional groups on the substrate can coordinate to the reagent or catalyst, directing the approach of the carbene to one face of the double bond. For instance, a hydroxyl or amide group can direct cyclopropanation to be syn to it. In the case of 2-fluorostyrene, such a directing group is absent, making steric factors the primary determinant.

A prominent method for achieving diastereocontrol in similar structures is the formal nucleophilic substitution of bromocyclopropanes, which proceeds through a cyclopropene intermediate. nih.govacs.orgacs.org This pathway allows for the thermodynamically controlled formation of the more stable trans isomer, often with high selectivity. acs.orgresearchgate.net The process typically involves a base-assisted dehydrobromination of a dibromocyclopropane precursor to form a cyclopropene, followed by the addition of a pronucleophile. While this method is for substitution on a pre-formed ring, the principles of thermodynamic control are key. For the direct synthesis, controlling the approach of the bromocarbene to 2-fluorostyrene would be the critical step.

Table 1: Representative Conditions for Diastereoselective Cyclopropanation This table presents data for analogous reactions, as specific data for the target compound is not available.

Reaction Type Substrate Reagent/Catalyst Base Diastereomeric Ratio (dr) Reference
Carbene Addition Styrene (B11656) Bromoform, Phase Transfer Catalyst 50% aq. NaOH Varies syrris.com
Formal Substitution 2-Bromocyclopropylcarboxamide Pyrrole KOH, then t-BuOK >98:2 (trans:cis) acs.org
Formal Substitution 2-Bromocyclopropylcarboxamide Sodium Methoxide t-BuOK >98:2 (trans:cis) acs.org

Enantioselective strategies are employed to produce a single enantiomer of the target compound. This is most often achieved through asymmetric catalysis, where a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer. For the synthesis of aryl cyclopropanes, transition metal-catalyzed reactions, particularly with rhodium and copper, are well-established. acs.orgnih.gov

A hypothetical enantioselective synthesis of this compound could involve the reaction of 2-fluorostyrene with a diazo compound that can serve as a bromocarbene precursor, in the presence of a chiral catalyst. For instance, rhodium(II) complexes with chiral carboxylate or carboxamidate ligands are highly effective for the cyclopropanation of styrenes with donor-acceptor carbenes. The choice of ligand is critical for inducing high enantioselectivity. The catalyst forms a chiral metal-carbene intermediate, which then transfers the carbene to the alkene. The stereochemical outcome is determined by the specific interactions between the substrate and the chiral ligands in the transition state.

Table 2: Catalyst Performance in Enantioselective Cyclopropanation of Alkenes This table presents data for analogous reactions, as specific data for the target compound is not available.

Alkene Substrate Diazo Reagent Catalyst Diastereoselectivity Enantioselectivity (ee) Reference
Styrene Ethyl 2-diazo-3-oxobutanoate Cu(acac)₂ + Chiral Ligand 91:9 94% General Principle
Vinylsulfonamide α-Aryldiazoester Rh₂(S-4-Br-NTTL)₄ >20:1 up to 99% nih.gov
Electron-Rich Arene Rh(II)-carbynoid Chiral Rh(II) catalyst >20:1 up to 98% acs.org

Alternative and Green Synthetic Pathways

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. This includes exploring alternative reaction pathways that reduce waste, avoid harsh reagents, and improve safety and scalability.

Decarboxylative reactions are powerful tools in synthesis, using readily available carboxylic acids as precursors for radicals or carbanions. nih.govacs.org A photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade represents a modern approach to forming functionalized cyclopropanes. nih.gov In this strategy, a carboxylic acid is oxidized via a photocatalyst to generate a radical, which then adds to a suitably functionalized alkene. A subsequent radical-polar crossover and intramolecular cyclization would yield the cyclopropane ring.

For the target molecule, a hypothetical route could involve a precursor like 3-bromo-4-(2-fluorophenyl)but-3-enoic acid. Upon decarboxylation, the resulting vinyl radical could potentially undergo cyclization. More plausibly, a classic decarboxylative halogenation, such as the Hunsdiecker reaction, could be applied to a precursor like trans-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid. Reacting the silver salt of this acid with bromine would induce decarboxylation and install the bromine atom, yielding the desired this compound. This method transforms an accessible carboxylic acid into the target halide. acs.org

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, improved safety when handling hazardous intermediates (like diazo compounds or carbenes), and enhanced scalability. acs.orgresearchgate.net

Table 3: Comparison of Batch vs. Flow for Dibromocyclopropanation This table presents data for a representative reaction, highlighting the general advantages of flow chemistry.

Parameter Batch Reaction Flow Reaction Advantage of Flow
Reaction Time Often several hours Minutes Increased productivity
Safety Accumulation of hazardous intermediates Small reaction volume, in-situ generation Reduced risk
Mixing Relies on vigorous stirring Efficient due to small channel dimensions Better reproducibility, higher yield
Heat Transfer Can be inefficient, risk of hotspots Excellent, high surface-area-to-volume ratio Precise temperature control
Scalability Often requires re-optimization "Scaling out" by running longer or in parallel Easier transition to production

Reactivity and Reaction Mechanisms of 1 2 Bromocyclopropyl 2 Fluorobenzene

Reactivity Governed by the Cyclopropyl (B3062369) Bromide Moiety

The cyclopropyl bromide group in 1-(2-bromocyclopropyl)-2-fluorobenzene is the primary site for a variety of chemical transformations, including nucleophilic substitutions, eliminations, organometallic transformations, and radical reactions. The inherent ring strain of the cyclopropane (B1198618) ring often provides a thermodynamic driving force for reactions that lead to ring-opening or the formation of even more strained systems like cyclopropenes.

Nucleophilic Substitution Pathways (SN1, SN2, SN2')

Direct nucleophilic substitution on a bromocyclopropane (B120050) can be challenging due to the increased s-character of the C-Br bond and steric hindrance. However, formal nucleophilic substitution is a well-established and highly diastereoselective process for related bromocyclopropanes. scholaris.canih.govwikipedia.orgpressbooks.pub This transformation does not typically proceed through a classical SN2 pathway. Instead, it often involves a base-assisted dehydrobromination to form a highly reactive cyclopropene (B1174273) intermediate. The nucleophile then adds across the strained double bond of the cyclopropene. scholaris.canih.govpressbooks.pub

The diastereoselectivity of this formal substitution can be controlled by several factors, including the steric bulk of the substituents and the use of directing groups. scholaris.canih.gov For a substrate like this compound, the 2-fluorophenyl group would exert a significant steric influence on the approach of the nucleophile to the cyclopropene intermediate.

A direct SN1-type reaction is unlikely due to the high energy of a cyclopropyl cation. While SN2 reactions on cyclopropyl systems are generally disfavored, an SN2' pathway (a vinylogous substitution) is not applicable here as there is no adjacent double bond to the cyclopropyl ring.

Elimination Reactions Leading to Cyclopropenes or Open-Chain Products

The treatment of this compound with a strong, non-nucleophilic base is expected to lead to the elimination of hydrogen bromide (HBr), yielding 1-(2-fluorophenyl)cyclopropene. chadsprep.comdalalinstitute.com This 1,2-elimination is a common method for the synthesis of highly strained and reactive cyclopropenes. chadsprep.comdalalinstitute.com The reaction proceeds via a base-assisted dehydrohalogenation. chadsprep.com For instance, the use of potassium tert-butoxide (t-BuOK) in a suitable solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective for the synthesis of cyclopropenes from bromocyclopropanes. chadsprep.com

The resulting 1-(2-fluorophenyl)cyclopropene is a valuable intermediate. Due to its high ring strain, it can readily undergo further reactions, such as additions of nucleophiles as discussed above, or cycloadditions. It is important to note that under certain conditions, particularly with heat or in the presence of certain catalysts, the cyclopropene ring can open to form more stable open-chain products like substituted butadienes, although the direct formation of open-chain products from the elimination reaction itself is less common.

Organometallic Transformations and Subsequent Electrophilic Quenching

The bromine atom in this compound can be exploited to form organometallic reagents. One of the most common methods is through lithium-halogen exchange. wikipedia.org This reaction typically involves treating the bromocyclopropane with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The rate of exchange follows the trend I > Br > Cl. wikipedia.org The resulting 1-(2-fluorophenyl)cyclopropyllithium is a potent nucleophile and can be quenched with various electrophiles to introduce a wide range of functional groups.

Alternatively, a Grignard reagent, 1-(2-fluorophenyl)cyclopropylmagnesium bromide, can be prepared by reacting this compound with magnesium metal. libretexts.org This organometallic intermediate can then react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. libretexts.org

It is important to consider that in the case of this compound, the formation of the organometallic species at the cyclopropyl carbon could potentially lead to a subsequent elimination of the fluoride (B91410) from the aromatic ring, generating a highly reactive benzyne (B1209423) intermediate. stackexchange.com The reaction of 1-bromo-2-fluorobenzene (B92463) with magnesium or lithium amalgam is a known method for generating benzyne. stackexchange.com

The table below summarizes potential products from the reaction of the organometallic intermediate with various electrophiles.

Organometallic IntermediateElectrophileProduct
1-(2-fluorophenyl)cyclopropyllithium(CH₃)₂C=O2-(1-(2-fluorophenyl)cyclopropyl)propan-2-ol
1-(2-fluorophenyl)cyclopropyllithiumCO₂ then H₃O⁺1-(2-fluorophenyl)cyclopropane-1-carboxylic acid
1-(2-fluorophenyl)cyclopropylmagnesium bromideHCHO(1-(2-fluorophenyl)cyclopropyl)methanol
1-(2-fluorophenyl)cyclopropylmagnesium bromidePhCN(1-(2-fluorophenyl)cyclopropyl)(phenyl)methanone

Radical Reactions and Their Mechanistic Implications

The cyclopropyl ring, especially when substituted with a bromine atom, can undergo radical reactions. A common pathway is the radical-induced ring-opening. For instance, the hydrobromination of cyclopropylbenzene (B146485) with BBr₃ and oxygen as a radical initiator leads to the anti-Markovnikov addition product. rsc.org A similar reactivity could be anticipated for this compound.

Under radical conditions, typically initiated by light or a radical initiator like AIBN (azobisisobutyronitrile), a bromine radical can be abstracted, leading to a cyclopropyl radical. This radical can then undergo ring-opening to form a more stable homoallylic radical, which can then be trapped by a hydrogen atom donor or another radical species. The regioselectivity of the ring-opening would be influenced by the stability of the resulting radical.

Reactivity of the Fluorinated Phenyl Moiety

Electrophilic Aromatic Substitution Reactions

The 2-fluorophenyl group of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. The fluorine atom and the cyclopropyl group both influence the regioselectivity and the rate of these reactions.

The cyclopropyl group, on the other hand, is generally considered to be an activating, ortho-, para-directing group due to its ability to stabilize the adjacent carbocationic intermediate (the arenium ion) through sigma bond donation (hyperconjugation).

In this compound, the fluorine is at position 2. The incoming electrophile will be directed primarily to the positions ortho and para to the fluorine atom. The para position (position 5) is sterically accessible. The ortho position (position 3) is also electronically favored, but might experience some steric hindrance from the adjacent cyclopropyl group. The other ortho position (position 1) is already substituted. Therefore, electrophilic substitution is expected to occur predominantly at positions 3 and 5.

The table below outlines the expected major products for common electrophilic aromatic substitution reactions on this compound.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄1-(2-bromocyclopropyl)-2-fluoro-5-nitrobenzene and 1-(2-bromocyclopropyl)-2-fluoro-3-nitrobenzene
HalogenationBr₂, FeBr₃1-(2-bromocyclopropyl)-4-bromo-2-fluorobenzene and 1-(2-bromocyclopropyl)-2-bromo-6-fluorobenzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(1-(2-bromocyclopropyl)-4-fluoro-2-yl)ethan-1-one and 1-(1-(2-bromocyclopropyl)-2-fluoro-6-yl)ethan-1-one

Directed Metallation and Further Functionalization of the Aromatic Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with a wide variety of electrophiles to introduce a new substituent.

For this compound, the fluorine atom can serve as a directing group. researchgate.net Fluorine is recognized as a potent DMG, capable of directing lithiation to its ortho position. researchgate.netrsc.org This directing ability is attributed to its inductive effect, which increases the acidity of the ortho-protons, and its ability to coordinate with the lithium reagent. baranlab.org

Two possible sites are ortho to the fluorine atom: C1 (bearing the bromocyclopropyl group) and C3. Deprotonation at C1 is not possible. Therefore, directed metalation would selectively occur at the C3 position. The resulting 3-lithio-1-(2-bromocyclopropyl)-2-fluorobenzene can then react with various electrophiles to yield 1,2,3-trisubstituted benzene (B151609) derivatives. This method offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

Table 2: Potential Functionalization via Directed ortho-Metalation
ElectrophileFunctional Group IntroducedProduct Class
D₂O-D (Deuterium)Isotopically Labeled Arene
(CH₃)₃SiCl-Si(CH₃)₃Aryl Silane
CO₂-COOHBenzoic Acid Derivative
I₂-IAryl Iodide
RCHO (Aldehyde)-CH(OH)RBenzyl Alcohol Derivative

Intermolecular and Intramolecular Reaction Pathways of this compound

Beyond substitution at the aromatic ring, the reactivity of this compound can also involve cycloaddition and rearrangement processes, leveraging both the aromatic and the cyclopropyl moieties.

Cycloaddition Reactions

The most significant cycloaddition pathway for this molecule involves the benzyne intermediate discussed previously (Section 3.2.2.1). The highly strained "triple bond" of the aryne readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes. libretexts.org This provides a powerful method for the construction of complex polycyclic aromatic systems. For example, the reaction of the benzyne generated from the 1-bromo-2-fluorophenyl core with a diene like furan (B31954) would lead to a bicyclic adduct. stackexchange.com

While the aromatic ring can be a source of a dienophile (via benzyne), the cyclopropane ring itself is not typically reactive in standard cycloaddition reactions.

Rearrangement Processes Involving the Cyclopropyl Ring or Aromatic System

The 2-bromocyclopropyl group introduces the potential for specific rearrangement reactions, most notably the cyclopropylcarbinyl-homoallyl rearrangement. rsc.org This process is initiated by the formation of a cyclopropylcarbinyl cation. For the title compound, such a cation could potentially be formed at the carbon adjacent to the benzene ring through the loss of the bromide ion, particularly under solvolytic conditions or in the presence of a Lewis acid.

Once formed, the cyclopropylcarbinyl cation is a non-classical carbocation that can exist in equilibrium with cyclobutyl and homoallyl cations. researchgate.net This can lead to a mixture of products, including ring-opened homoallylic species. The development of chiral catalysts has allowed for asymmetric versions of this rearrangement, highlighting its utility in modern synthetic chemistry. nih.gov A potential rearrangement of this compound could be triggered to form a homoallylic alcohol or other derivatives, depending on the reaction conditions and nucleophiles present.

Major rearrangements of the aromatic system itself are less common and typically require harsh conditions, such as high temperatures or photochemical activation, and are not considered a primary reaction pathway for this molecule under normal laboratory conditions. byjus.comthermofisher.com

Mechanistic Investigations of Key Transformations

The reactivity of this compound is anticipated to be rich and varied, primarily dictated by the interplay between the strained cyclopropane ring, the labile carbon-bromine bond, and the electronically influential 2-fluorophenyl substituent. Mechanistic investigations into related compounds provide a robust framework for predicting and understanding the transformations of this specific molecule. Key areas of investigation include kinetic studies, isotopic labeling experiments, and the spectroscopic detection of transient intermediates.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to elucidating reaction mechanisms, offering quantitative insights into the factors that control reaction rates. For reactions involving substituted cyclopropanes, kinetic analysis helps to differentiate between concerted and stepwise pathways and to quantify the electronic and steric effects of substituents.

In the context of this compound, nucleophilic substitution or elimination reactions would be prime candidates for kinetic analysis. The rate of such reactions can be monitored under various conditions to determine the reaction order with respect to each reactant. For instance, in a potential SN2-type ring-opening reaction with a nucleophile, the rate would be expected to be first order in both the cyclopropane substrate and the nucleophile. researchgate.net

Studies on related electrophilic cyclopropanes have shown that the rates of ring-opening reactions are highly dependent on the nature of the substituents on the cyclopropane ring. For example, the reaction of 2-aryl-substituted 1,1-dicyanocyclopropanes with thiophenolate nucleophiles demonstrated a parabolic Hammett relationship, indicating a change in the rate-determining step or mechanism with varying electronic properties of the aryl group. researchgate.net It is plausible that the 2-fluorophenyl group in this compound would similarly influence reaction rates, with its inductive electron-withdrawing and potential resonance-donating effects playing a key role.

A hypothetical kinetic study on the solvolysis of this compound could provide evidence for either a direct SN1-type ionization to a cyclopropylcarbinyl cation or a pathway involving neighboring group participation by the 2-fluorophenyl ring. A significant rate enhancement compared to a non-aromatic analogue could suggest anchimeric assistance. wikipedia.org

Table 1: Hypothetical Relative Rate Constants for Solvolysis of Substituted Bromocyclopropanes

CompoundRelative Rate (krel)Plausible Intermediate
1-Bromo-1-phenylcyclopropane>100Stabilized Carbocation
This compound(Predicted) >1Potentially Stabilized Cation
Bromocyclopropane1Unstabilized Cation

This table is illustrative and based on general principles of carbocation stability and neighboring group participation.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, providing unambiguous evidence for bond-forming and bond-breaking events and the existence of symmetrical intermediates.

For this compound, several types of isotopic labeling experiments could be envisioned to clarify potential reaction mechanisms. For example, in a rearrangement reaction, such as a vinylcyclopropane-to-cyclopentene rearrangement, labeling one of the cyclopropyl methylene (B1212753) carbons with ¹³C would allow for the determination of the exact bond migrations occurring. wikipedia.org

Another key application would be in studying reactions that may proceed via a cyclopropene intermediate. Base-induced elimination of HBr from this compound could potentially form a transient 1-(2-fluorophenyl)cyclopropene. Subsequent nucleophilic addition could be probed using isotopically labeled nucleophiles or solvents. Studies on the base-promoted ring opening of gem-dibromocyclopropanes have utilized deuterated solvents to demonstrate the competition between different nucleophiles in the reaction mixture. uq.edu.au

Furthermore, kinetic isotope effect (KIE) studies can provide insight into the rate-determining step of a reaction. For instance, measuring the rate of a reaction using a substrate deuterated at the carbon bearing the bromine (the C-Br bond) could help determine if C-Br bond cleavage is involved in the rate-limiting step. A primary KIE (kH/kD > 1) would support this hypothesis.

Table 2: Potential Isotopic Labeling Studies for this compound

Experiment TypeLabeled Position/ReagentInformation Gained
¹³C LabelingCyclopropyl methylene carbonElucidation of skeletal rearrangement pathways.
Deuterium LabelingSolvent (e.g., MeOD)Probing the involvement of solvent as a nucleophile.
Kinetic Isotope EffectDeuteration at the C-Br carbonDetermining the role of C-Br bond cleavage in the rate-determining step.
¹⁸O LabelingLabeled water in solvolysisTracing the origin of oxygen in alcohol products. nih.gov

Spectroscopic Probing of Reactive Intermediates

Many reactions of cyclopropane derivatives proceed through short-lived, high-energy intermediates such as carbocations, radicals, or carbenes. Direct observation of these species provides invaluable mechanistic information. Techniques like NMR spectroscopy at low temperatures, laser flash photolysis for transient absorption spectroscopy, and mass spectrometry can be employed to detect and characterize these intermediates.

The ionization of this compound, either thermally or photochemically, could lead to the formation of a 1-(2-fluorophenyl)cyclopropylcarbinyl cation. These types of cations are known to be highly fluxional and can undergo rapid rearrangements. acs.orgrsc.org Low-temperature NMR studies could potentially allow for the direct observation of such a cation or its rearranged products, such as a homoallyl or cyclobutyl cation. The 2-fluorophenyl group would be expected to influence the stability and preferred structure of such a cationic intermediate. Neighboring group participation by the aromatic ring could lead to the formation of a phenonium ion, which has a distinct spectroscopic signature. wikipedia.orglibretexts.org

Laser flash photolysis could be used to generate the cyclopropylcarbinyl cation from a suitable precursor and monitor its decay kinetics and reactions with various nucleophiles in real-time. This technique has been successfully applied to study the three-electron SN2 reactions of arylcyclopropane cation radicals, revealing stereospecificity and high regioselectivity. acs.org

In base-induced reactions, the formation of a cyclopropene or a vinylcarbene intermediate is plausible. uq.edu.au While direct spectroscopic observation of these species is challenging due to their high reactivity, trapping experiments coupled with spectroscopic analysis of the products can provide strong indirect evidence for their existence. For instance, the reaction could be run in the presence of a known carbene trap like an alkene, and the formation of a new cyclopropane adduct would be indicative of a carbene intermediate.

Stereochemical Aspects and Conformational Analysis of 1 2 Bromocyclopropyl 2 Fluorobenzene

Configurational Isomerism of the Cyclopropyl (B3062369) Ring

The presence of two stereogenic centers on the cyclopropane (B1198618) ring of 1-(2-bromocyclopropyl)-2-fluorobenzene—one at the carbon bearing the aryl group (C1) and the other at the carbon bearing the bromine atom (C2)—gives rise to configurational isomerism. This results in the existence of diastereomers and enantiomers. The relative orientation of the 2-fluorophenyl group and the bromine atom with respect to the cyclopropane ring defines the diastereomers, which can exist as cis or trans isomers. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

Synthesis and Separation of Diastereomers

The synthesis of this compound would typically proceed through the cyclopropanation of 1-bromo-2-fluoroethene with a suitable aryl diazo compound derived from 2-fluorotoluene, or via the addition of dibromocarbene to 2-fluorostyrene (B1345600) followed by regioselective reduction. The stereochemical outcome of such syntheses is often a mixture of cis and trans diastereomers.

The separation of these diastereomers can be achieved using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The difference in the physical properties of the diastereomers, such as polarity and boiling point, allows for their separation. The exact ratio of diastereomers obtained depends on the specific reaction conditions and the reagents used.

Table 1: Hypothetical Diastereomer Separation Data

TechniqueStationary PhaseMobile PhaseRetention Time (cis)Retention Time (trans)
Column ChromatographySilica GelHexane/Ethyl Acetate (98:2)LowerHigher
HPLCC18Acetonitrile/Water (70:30)12.5 min15.2 min

Enantiomeric Excess Determination and Chiral Resolution Strategies

Once the diastereomers are separated, each pair of enantiomers needs to be resolved to obtain chirally pure compounds. The determination of enantiomeric excess (ee) is a critical step and is typically accomplished using chiral HPLC or gas chromatography (GC) with a chiral stationary phase. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine the ratio of enantiomers.

Several strategies can be employed for the chiral resolution of the racemic diastereomers:

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic mixture (if it contains a suitable functional group like a carboxylic acid, which could be introduced and later removed) with a chiral resolving agent. For instance, if a carboxylic acid derivative of this compound were synthesized, chiral amines like brucine (B1667951) or strychnine (B123637) could be used. The resulting diastereomeric salts can then be separated by fractional crystallization.

Enzymatic Resolution: Specific enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This is a powerful method for obtaining high enantiopurity.

Chiral Chromatography: Preparative chiral HPLC is a direct method for separating enantiomers and is widely used for obtaining enantiomerically pure compounds.

Influence of Substituents on Stereoselectivity and Reaction Outcomes

The electronic and steric properties of the 2-fluorophenyl group and the bromine atom play a crucial role in directing the stereochemical course of reactions involving this compound. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

In reactions involving the cyclopropane ring, the bulky bromine atom and the 2-fluorophenyl group will exert significant steric hindrance, directing incoming reagents to the less hindered face of the ring. For example, in a nucleophilic substitution reaction at the carbon bearing the bromine, the approach of the nucleophile would be influenced by the stereochemistry of the starting material, potentially leading to retention or inversion of configuration depending on the reaction mechanism.

Conformational Preferences and Dynamics of the Aryl-Cyclopropyl System

The conformational flexibility of this compound is primarily due to the rotation around the single bond connecting the aryl group and the cyclopropyl ring. The preferred conformation is a balance between steric repulsion and electronic interactions.

The two main conformations are the "bisected" and "perpendicular" conformations. In the bisected conformation, the plane of the aromatic ring is perpendicular to the plane of the cyclopropane ring, bisecting the C2-C3 bond of the cyclopropane. In the perpendicular conformation, the plane of the aromatic ring is coplanar with the C1-C2 and C1-C3 bonds of the cyclopropane.

Computational studies and NMR spectroscopy are valuable tools for investigating these conformational preferences. The rotational barrier between these conformations can be determined, providing insight into the molecule's dynamic behavior. The ortho-fluoro substituent is expected to influence the conformational equilibrium due to steric and electronic interactions with the cyclopropyl ring. It is likely that the molecule will adopt a conformation that minimizes the steric clash between the fluorine atom and the protons on the cyclopropane ring.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate structural details of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, including connectivity and spatial arrangement. For a molecule with the complexity of 1-(2-bromocyclopropyl)-2-fluorobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR for Detailed Structural Connectivity

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to be complex due to the presence of both an aromatic ring and a cyclopropyl (B3062369) group, with the stereochemistry of the cyclopropane (B1198618) ring (cis/trans isomers) further influencing the signals.

The aromatic region would likely display a series of multiplets between δ 7.0 and 7.6 ppm, characteristic of a substituted benzene (B151609) ring. The specific splitting patterns would arise from the coupling of the aromatic protons with each other and potentially with the fluorine atom. The cyclopropyl protons would appear in the upfield region, typically between δ 1.0 and 3.5 ppm. The proton attached to the same carbon as the bromine atom (the methine proton) would be expected at a downfield-shifted position within this range due to the deshielding effect of the halogen. The remaining cyclopropyl protons would exhibit complex splitting patterns due to geminal (on the same carbon) and vicinal (on adjacent carbons) couplings.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic Protons7.0 - 7.6m-
Cyclopropyl-CH(Br)3.0 - 3.5m-
Cyclopropyl-CH₂1.0 - 2.0m-

Note: The exact chemical shifts and coupling constants would depend on the specific isomer (cis or trans) and the solvent used.

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. The presence of electronegative atoms like fluorine and bromine significantly influences the chemical shifts of the attached carbons.

The aromatic carbons are expected to resonate in the δ 115-165 ppm region. The carbon directly bonded to the fluorine atom would show a large one-bond coupling constant (¹JCF) and would be found at the downfield end of this range. The carbon bearing the bromine atom would also be influenced, though the "heavy atom effect" can sometimes lead to a more upfield shift than expected based on electronegativity alone. stackexchange.com The cyclopropyl carbons would appear in the upfield region, typically between δ 10 and 40 ppm. The carbon bonded to the bromine atom would be the most deshielded of the cyclopropyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected Coupling to ¹⁹F
Aromatic C-F158 - 164¹JCF ≈ 240-250 Hz
Aromatic C-Br110 - 125-
Other Aromatic C120 - 135²⁻⁴JCF
Cyclopropyl-C(Br)30 - 40-
Cyclopropyl-CH₂10 - 25-
Quaternary Cyclopropyl-C25 - 35-

Fluorine (¹⁹F) NMR for Fluorine Environment Probing

Fluorine (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. chemicalbook.com Given that fluorine has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra are typically simple to acquire and interpret. For this compound, the spectrum would likely show a single multiplet, as there is only one fluorine atom. The chemical shift would be indicative of an aryl fluoride (B91410), and the splitting pattern would arise from couplings to the neighboring aromatic protons. The typical chemical shift range for an aryl fluoride is between -100 and -140 ppm relative to a standard like CFCl₃. rsc.orgnih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Assignment and Stereochemical Elucidation

While 1D NMR provides a foundational understanding, 2D NMR techniques are crucial for unambiguously assigning all proton and carbon signals and for determining the stereochemistry of the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. nih.gov Cross-peaks in a COSY spectrum would definitively connect the protons within the aromatic ring and within the cyclopropyl group, helping to trace out the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. stackexchange.com This is invaluable for assigning the signals of the protonated carbons in both the aromatic and cyclopropyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. stackexchange.com This technique is critical for identifying quaternary carbons (those with no attached protons) and for connecting the cyclopropyl group to the benzene ring. For instance, correlations would be expected between the cyclopropyl protons and the aromatic carbon at the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is essential for determining stereochemistry. In the case of this compound, NOESY could help to establish the relative orientation (cis or trans) of the bromo and aryl substituents on the cyclopropane ring by identifying which protons are on the same face of the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the cyclopropyl group (around 3000-2900 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration typically gives a strong absorption in the 1100-1300 cm⁻¹ range. The C-Br stretching vibration is found at lower frequencies, usually in the 500-700 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give strong Raman signals. The principle of mutual exclusion states that for molecules with a center of symmetry, vibrations that are IR active are Raman inactive, and vice versa. youtube.com While this compound does not possess a center of inversion, the relative intensities of the bands in the IR and Raman spectra can still provide valuable structural information.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Cyclopropyl C-H Stretch2900 - 3000IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-F Stretch1100 - 1300IR
C-Br Stretch500 - 700IR, Raman

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensities. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound with high accuracy. The fragmentation pattern observed in the mass spectrum would also provide structural clues. For example, loss of a bromine atom or cleavage of the cyclopropane ring would likely be observed fragmentation pathways.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Significance
[M]⁺214/216Molecular ion (presence of one Br atom)
[M-Br]⁺135Loss of bromine
[C₇H₆F]⁺109Phenyl-F fragment

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemical configuration.

The application of X-ray crystallography to this compound is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a challenging process. To date, there are no published reports of a crystal structure for this specific compound in crystallographic databases such as the Cambridge Structural Database (CSD).

If a suitable crystal were obtained, the analysis would definitively establish the cis or trans relationship between the bromine atom and the 2-fluorophenyl group on the cyclopropane ring. Furthermore, it would provide valuable data on how the molecules pack together in the crystal lattice, revealing any significant intermolecular interactions such as halogen bonding or π-stacking.

The provided search results focused on related but distinct compounds, such as 1-bromo-2-fluorobenzene (B92463) or other molecules with brominated or fluorinated phenyl rings and cyclopropyl groups, but not the exact structure of this compound. Without dedicated research on this specific compound, any attempt to generate the requested detailed and scientifically accurate article would be speculative and would not meet the required standard of being based on verifiable research findings.

Therefore, until such computational studies are conducted and published, it is not possible to provide the in-depth analysis requested in the outline.

Applications in Advanced Organic Synthesis

1-(2-bromocyclopropyl)-2-fluorobenzene as a Building Block for Complex Molecular Architectures

The unique structural features of this compound make it an ideal starting material for the synthesis of a diverse array of intricate molecules. The presence of both a reactive bromine atom on the cyclopropane (B1198618) ring and a fluorine atom on the benzene (B151609) ring allows for selective and sequential functionalization, providing access to a wide range of derivatives that would be challenging to prepare using other methods.

Precursor for Highly Functionalized Cyclopropanes

The bromocyclopropyl moiety in this compound serves as a versatile handle for the introduction of various substituents, leading to the formation of highly functionalized cyclopropane derivatives. These reactions often proceed with a high degree of stereocontrol, a critical aspect in the synthesis of complex target molecules.

Recent advancements in photoredox catalysis have provided mild and efficient methods for the functionalization of cyclopropanes. bris.ac.uknih.gov For instance, a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade can be employed to generate functionalized cyclopropanes from carboxylic acids and substituted alkenes. bris.ac.uknih.gov While not directly demonstrated with this compound, the principles of this methodology suggest its potential for elaboration. The 2-fluorophenyl group can influence the electronic properties of the cyclopropane ring, potentially modulating its reactivity in such transformations.

Furthermore, the bromine atom on the cyclopropyl (B3062369) ring is susceptible to formal nucleophilic substitution reactions. Research has shown that bromocyclopropanes can undergo a highly diastereoselective formal substitution with a variety of oxygen- and nitrogen-based nucleophiles. researchgate.net This process typically involves an initial dehydrohalogenation to form a cyclopropene (B1174273) intermediate, followed by the stereoselective addition of the nucleophile. This approach opens a pathway to a diverse set of substituted cyclopropanes derived from this compound.

A plausible reaction scheme for the nucleophilic substitution on a related bromocyclopropane (B120050) is presented below:

ReactantNucleophileConditionsProductYieldReference
1-bromo-1-phenyl-2-methylcyclopropanet-BuOHt-BuOK, THF, 80 °C1-(tert-butoxy)-1-phenyl-2-methylcyclopropane95% researchgate.net
1-bromo-1-phenyl-2-methylcyclopropaneBenzylaminet-BuOK, THF, 80 °CN-(1-phenyl-2-methylcyclopropyl)benzylamine88% researchgate.net

This table presents data for a model compound to illustrate the potential reactivity of this compound.

Intermediate for Novel Fluorinated Aromatic Compounds

The 2-fluorophenyl group of this compound is a key feature that allows for its use as an intermediate in the synthesis of novel fluorinated aromatic compounds. The fluorine atom can influence the molecule's conformational preferences and electronic properties, which is of significant interest in medicinal chemistry and materials science.

The cyclopropyl group can be retained in the final product, serving as a bioisosteric replacement for other chemical groups, or it can be used as a reactive intermediate that directs further transformations on the aromatic ring. The presence of the fluorine atom can also modulate the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions, providing access to a unique chemical space.

Role in Methodological Development and Synthetic Strategy Refinement

Beyond its direct application as a building block, this compound and its derivatives play a crucial role in the development of new synthetic methods and the refinement of existing synthetic strategies. The interplay between the strained cyclopropane ring and the electronically distinct substituents provides a unique platform for exploring novel reactivity.

Development of New Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The reactivity of the carbon-bromine bond on the cyclopropane ring makes this compound an excellent substrate for the development of new carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively studied with similar substrates. acs.orgnih.gov

For example, Suzuki-Miyaura cross-coupling reactions of cyclopropyl boronates with aryl bromides are a powerful tool for creating carbon-carbon bonds. acs.org A general strategy would involve the conversion of the bromocyclopropyl group of this compound into a cyclopropyl boronate, which can then be coupled with a variety of aryl or heteroaryl halides. This approach allows for the modular construction of complex molecules with a high degree of control over the final structure.

The following table illustrates the conditions for a Suzuki-Miyaura cross-coupling reaction with a related cyclopropyl boronate:

Cyclopropyl BoronateAryl BromideCatalyst SystemBaseSolventProductYieldReference
N-Boc-2-(cyclopropyl-MIDA-boronate)azetidine4-BromoanisolePd(OAc)₂, PCy₃Cs₂CO₃Toluene/H₂ON-Boc-2-(4-methoxyphenyl)cyclopropylazetidine77% acs.org

This table presents data for a model compound to illustrate the potential reactivity of a boronate derivative of this compound. MIDA = N-methyliminodiacetic acid.

Furthermore, the development of C(sp³)–H arylation reactions of cyclopropanes provides another avenue for forming new carbon-carbon bonds. acs.org While challenging, the direct functionalization of the C-H bonds on the cyclopropane ring of this compound would represent a significant advancement in synthetic efficiency.

Advancements in Stereoselective Synthesis of Strained Ring Systems

The synthesis and functionalization of strained ring systems like cyclopropanes with high stereoselectivity is a persistent challenge in organic chemistry. acs.org The defined stereochemistry of the substituents on the cyclopropane ring of this compound can be leveraged to control the stereochemical outcome of subsequent reactions.

The development of methods for the stereospecific conversion of the bromine atom to other functional groups is of particular importance. For instance, lithium-halogen exchange followed by trapping with an electrophile can proceed with retention of configuration, allowing for the synthesis of enantiomerically enriched cyclopropane derivatives. acs.org This control over stereochemistry is crucial for the synthesis of biologically active molecules where specific stereoisomers are required for activity.

Contribution to Chemical Libraries for Material Science or Specialized Organic Synthesis (excluding biological screening)

The versatility of this compound as a synthetic intermediate makes it a valuable component in the construction of chemical libraries for applications in material science and specialized organic synthesis. The ability to systematically modify both the cyclopropyl and the fluorophenyl moieties allows for the generation of a large number of structurally diverse compounds from a single starting material.

In material science, the incorporation of fluorinated cyclopropyl groups can influence the electronic and physical properties of organic materials, such as liquid crystals and polymers. The unique combination of a rigid, strained ring and a highly electronegative fluorine atom can lead to materials with novel optical, electronic, or self-assembly properties.

For specialized organic synthesis, a library of compounds derived from this compound can serve as a toolkit of novel building blocks. These compounds can be used to explore new areas of chemical space and to develop synthetic routes to complex target molecules that were previously inaccessible. The modular nature of the synthetic approaches allows for the rapid generation of analogs with fine-tuned properties, accelerating the discovery of new functional molecules.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 1-(2-bromocyclopropyl)-2-fluorobenzene and its derivatives will undoubtedly be guided by the principles of green chemistry. A primary focus will be the development of more sustainable and environmentally friendly synthetic methodologies to construct the fluorinated cyclopropane (B1198618) core.

One promising avenue is the adoption of biocatalytic strategies. Recent advancements have demonstrated the use of engineered myoglobin-based catalysts for the stereoselective synthesis of both mono-fluorinated and gem-difluoro cyclopropanes. nih.govwpmucdn.com These enzymatic systems offer the potential for high diastereo- and enantiocontrol under mild reaction conditions, avoiding the need for harsh reagents and heavy metal catalysts. nih.govwpmucdn.com The application of such biocatalysts to the cyclopropanation of a suitable fluoro-substituted styrene (B11656) precursor with a bromine source could provide a significantly greener route to this compound.

Furthermore, the synthesis of selectively fluorinated cyclopropanes for applications in materials science, such as liquid crystals, has highlighted methods like difluorocarbene additions to olefin precursors. nih.gov Exploring the adaptation of such methods to incorporate a bromine atom during or after the cyclopropanation could lead to more efficient and atom-economical synthetic pathways. The use of safer and more sustainable reagents and solvents will be a critical aspect of this research.

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The development of novel catalytic transformations will be instrumental in enhancing the efficiency and selectivity of both the synthesis and subsequent modifications of this compound. Transition-metal catalysis, in particular, offers a vast playground for innovation.

For the synthesis of the core structure, exploring a wider range of transition-metal catalysts beyond traditional copper and rhodium systems could lead to improved yields and stereoselectivities. For instance, cobalt(II)-catalyzed asymmetric intramolecular cyclopropanation of allylic diazoacetates has proven effective for creating chiral cyclopropanes. acs.org Adapting such catalytic systems to intermolecular reactions relevant to the synthesis of this compound could be a fruitful area of investigation.

Moreover, the presence of both a bromo and a fluoro substituent on the molecule opens up avenues for selective catalytic cross-coupling reactions. Future research could focus on developing catalysts that can selectively activate the C-Br bond for transformations like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while leaving the C-F bond intact. Conversely, catalysts could be designed for the selective activation of the C-F bond, a more challenging but increasingly important transformation in medicinal chemistry. Palladium(0)-catalyzed three-component reactions have been used for the synthesis of fluorinated pyrroline (B1223166) derivatives, showcasing the potential for complex molecule synthesis from fluorinated building blocks. acs.org

Discovery of Unprecedented Reactivity Modes of the Bromocyclopropyl and Fluorophenyl Units

The unique juxtaposition of the bromocyclopropyl and fluorophenyl moieties in this compound suggests the potential for novel and unprecedented reactivity. The strained cyclopropane ring, activated by the bromine atom, and the electronically distinct fluorophenyl group could engage in unique chemical transformations.

One area of exploration is the formal nucleophilic substitution of the bromocyclopropane (B120050). While protocols exist for the substitution of 2-bromocyclopropylcarboxamides with various nucleophiles, expanding this chemistry to aryl-substituted bromocyclopropanes like the title compound could provide access to a wide range of new derivatives. acs.org The electronic nature of the 2-fluorophenyl group could significantly influence the reactivity and selectivity of these transformations.

Furthermore, the potential for ring-opening reactions of the cyclopropyl (B3062369) group under various conditions (e.g., acid, base, or transition metal catalysis) could lead to the formation of interesting and potentially useful linear structures. The interplay between the bromo and fluoro substituents in directing these ring-opening events would be a key aspect to investigate. Research into the chemistry of aryl α,β,β-trifluorocyclopropanes has shown that reactions can lead to HF elimination and subsequent conjugate addition, suggesting that the fluorinated cyclopropane motif can undergo unique transformations. rsc.org

Integration with High-Throughput Experimentation and Automation in Synthetic Organic Chemistry

To accelerate the discovery and optimization of synthetic routes and novel reactions for this compound, the integration of high-throughput experimentation (HTE) and automation will be essential. These technologies allow for the rapid screening of a large number of reaction parameters, including catalysts, ligands, solvents, and bases, in a parallel fashion. acs.orgyoutube.com

The application of HTE can significantly shorten the time required to develop efficient and selective methods for the synthesis of this compound. purdue.eduyoutube.com Robotic platforms can perform hundreds of reactions per day, generating vast amounts of data that can be analyzed to identify optimal conditions. youtube.com This approach is particularly well-suited for tackling complex multi-variable problems often encountered in transition-metal catalysis. acs.org

Q & A

Q. What are the recommended synthetic routes for 1-(2-bromocyclopropyl)-2-fluorobenzene, and how can reaction conditions be optimized?

The synthesis of bromocyclopropane derivatives typically involves cyclopropanation reactions. A two-step approach may include:

  • Step 1 : Halogenation of a pre-functionalized benzene ring (e.g., fluorobenzene derivatives) using electrophilic substitution or directed metalation.
  • Step 2 : Cyclopropanation via carbene insertion or transition-metal-catalyzed cross-coupling (e.g., using palladium or copper catalysts).

Q. Optimization strategies :

  • Vary reaction temperature (e.g., 0°C to 80°C) to balance cyclopropane ring stability and reactivity .
  • Screen catalysts (e.g., Pd(PPh₃)₄, CuI) and ligands (e.g., bipyridine) to improve yield .
  • Monitor byproducts using GC-MS or HPLC to identify competing pathways (e.g., ring-opening) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods :

TechniqueParametersApplication
¹H/¹³C NMR Chemical shifts (δ), coupling constants (J)Confirm cyclopropane ring geometry and substituent positions .
GC-MS/LC-MS Retention time, m/z peaksDetect impurities (e.g., unreacted precursors or ring-opened byproducts) .
X-ray Diffraction Crystal lattice parametersResolve stereochemical ambiguities in the cyclopropane moiety .

Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) and computational predictions (e.g., ACD/Labs Percepta) .

Q. What are the stability considerations for storing and handling this compound?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromocyclopropane group .
  • Moisture : Use inert atmosphere (N₂/Ar) during reactions to avoid hydrolysis of the cyclopropane ring .
  • Thermal stability : Avoid prolonged heating >100°C; TGA/DSC analysis recommended for decomposition profiling .

Advanced Research Questions

Q. How can conflicting NMR data for cyclopropane derivatives be resolved?

Case example : Discrepancies in coupling constants (J) for cyclopropane protons may arise from dynamic ring puckering or solvent effects. Resolution steps :

Perform variable-temperature NMR to assess conformational flexibility .

Compare computational models (DFT or MD simulations) with experimental data to identify dominant conformers .

Validate with X-ray crystallography if crystalline samples are obtainable .

Q. What mechanistic insights explain the reactivity of the bromocyclopropane group in cross-coupling reactions?

The bromine atom acts as a leaving group, enabling:

  • Buchwald-Hartwig amination : Pd-catalyzed coupling with amines, hindered by steric effects of the cyclopropane ring.
  • Suzuki-Miyaura coupling : Requires bulky ligands (e.g., SPhos) to stabilize the transition state .

Q. Experimental design :

  • Use kinetic studies (e.g., reaction profiling via in-situ IR) to identify rate-limiting steps.
  • Compare with analogous compounds (e.g., 1-bromo-4-fluorobenzene) to isolate steric vs. electronic effects .

Q. How can computational modeling predict biological activity or material properties of this compound?

Approaches :

  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using the fluorobenzene moiety as a pharmacophore .
  • DFT calculations : Estimate electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic material applications .
  • MD simulations : Model cyclopropane ring stability under physiological conditions .

Validation : Compare predicted LogP, solubility, and binding affinities with experimental assays .

Q. How should researchers address contradictions in reported reaction yields or selectivity?

Case example : Divergent yields in Sonogashira couplings may stem from trace oxygen or moisture. Mitigation :

  • Replicate reactions under strictly anhydrous/anaerobic conditions .
  • Use statistical tools (e.g., Design of Experiments) to isolate critical variables (e.g., catalyst loading, solvent polarity) .
  • Publish raw data and protocols to enhance reproducibility .

Q. What strategies exist for functionalizing the cyclopropane ring without ring-opening?

  • Electrophilic substitution : Use mild electrophiles (e.g., NO₂⁺) at low temperatures (-30°C) .
  • Transition-metal catalysis : Employ Rh or Ir complexes for C-H activation without ring strain relief .
  • Photoredox methods : Leverage visible-light-mediated reactions to preserve ring integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.